Cyclotraxin B acetate

Description

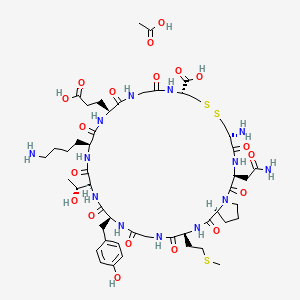

Cyclotraxin B acetate is a cyclic peptide and a highly selective tropomyosin receptor kinase B (TrkB) antagonist. It non-competitively inhibits brain-derived neurotrophic factor (BDNF)-induced TrkB activation with an IC50 of 0.30 nM . Unlike many kinase inhibitors, this compound acts via a unique allosteric mechanism, altering TrkB receptor conformation without interfering with BDNF binding . This compound demonstrates blood-brain barrier (BBB) penetration, enabling central nervous system (CNS) applications such as reversing BDNF-mediated central sensitization in pain models and exhibiting anxiolytic effects in preclinical studies . Its molecular formula is C50H77N13O19S3, with a molecular weight of 1260.42 g/mol, and it is soluble in water (90–100 mg/mL) .

Properties

Molecular Formula |

C50H77N13O19S3 |

|---|---|

Molecular Weight |

1260.4 g/mol |

IUPAC Name |

acetic acid;(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid |

InChI |

InChI=1S/C48H73N13O17S3.C2H4O2/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25;1-2(3)4/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78);1H3,(H,3,4)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+;/m1./s1 |

InChI Key |

HUUDGONNBQMALA-LRWVIUNESA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O.CC(=O)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotraxin B acetate is synthesized using a peptidomimetic approach. This involves the use of peptide synthesis techniques to create a cyclic peptide structure that mimics the natural ligand of the TrkB receptor . The synthesis typically involves the following steps:

Solid-phase peptide synthesis (SPPS): The peptide chain is assembled on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Cyclization: The linear peptide is cyclized to form the cyclic structure. This is achieved by forming a disulfide bond between two cysteine residues in the peptide chain.

Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers and large-scale HPLC systems facilitates the efficient production of this compound for research and potential therapeutic applications.

Chemical Reactions Analysis

Disulfide Bond Formation

The peptide undergoes oxidative cyclization to form a disulfide bridge between cysteine residues at positions 1 and 11 . Conditions include:

-

Medium : H₂O with 5% DMSO and 0.05 M ammonium acetate .

This step stabilizes the cyclic structure, mimicking the native BDNF-derived fragment .

Structural Features

-

Sequence : CNPMGYTKEGC (with a disulfide bridge between Cys1 and Cys11) .

-

Key modification : Methionine substitution with norleucine (λ) to reduce oxidation .

| Property | Value |

|---|---|

| Molecular weight | 1200.36 g/mol |

| Purity | ≥95% (HPLC) |

| CAS number | 1203586-72-4 |

Functional Characterization

Cyclotraxin B acts as a non-competitive TrkB antagonist (IC₅₀ = 0.30 nM) . Key reactions include:

-

Allosteric modulation : Binds TrkB without altering BDNF binding .

-

Biological effects : Inhibits BDNF-induced TrkB phosphorylation and downstream signaling (e.g., MAPK activation) .

Purification and Stability

-

HPLC conditions :

Chemical Modifications

Scientific Research Applications

Neurological Disorders

Research indicates that Cyclotraxin B may be beneficial in treating various central nervous system (CNS) disorders due to its ability to modulate synaptic plasticity and neuronal differentiation:

- Anxiety Disorders : In animal models, systemic administration of Cyclotraxin B resulted in anxiolytic-like effects without exhibiting antidepressant-like activity. This suggests its potential use in managing anxiety-related conditions .

- Neuropathic Pain : Cyclotraxin B has shown promise in preventing BDNF-induced cold allodynia, a condition often associated with neuropathic pain. Its mechanism involves blocking the signaling pathways that contribute to central sensitization following nerve injury .

Research Tool

Due to its selective inhibition of TrkB, Cyclotraxin B serves as a valuable research tool for investigating the physiological and pathological roles of BDNF and TrkB signaling pathways. This can enhance our understanding of neurodegenerative diseases and mental health disorders, potentially leading to novel therapeutic strategies .

Anxiolytic Properties

A study published in PLoS ONE demonstrated that Cyclotraxin B alters anxiety-related behaviors in mice through TrkB inhibition. The results highlighted significant changes in behavior consistent with anxiolytic effects, suggesting its utility as a therapeutic agent for anxiety disorders .

Pain Modulation

In another investigation, Cyclotraxin B was found to inhibit mechanisms responsible for cold allodynia induced by nerve injury. This finding indicates its potential application in developing treatments for neuropathic pain syndromes .

| Property | Description |

|---|---|

| Target | TrkB receptors |

| Mechanism | Allosteric inhibition of BDNF-induced TrkB activity |

| IC50 Value | 0.30 nM |

| Therapeutic Effects | Anxiolytic properties; prevention of cold allodynia |

| Research Applications | Investigation of BDNF/TrkB roles in CNS disorders |

Mechanism of Action

Cyclotraxin B acetate exerts its effects by binding to the TrkB receptor and altering its conformation. This leads to the inhibition of both BDNF-dependent and BDNF-independent (basal) activities of the receptor . The compound acts as a negative allosteric modulator, preventing the activation of downstream signaling pathways that are involved in synaptic plasticity, neuronal survival, and neuroprotection . Additionally, this compound modulates VEGFR2, contributing to its effects on angiogenesis and cancer progression .

Comparison with Similar Compounds

Cyclotraxin B Acetate vs. AZ-23

- Mechanism: Cyclotraxin B is a non-competitive, allosteric TrkB inhibitor, while AZ-23 is an ATP-competitive pan-Trk inhibitor (TrkA/B/C) with additional activity against FGFR1, Flt3, and Ret .

- Potency : Cyclotraxin B has superior TrkB selectivity (IC50 = 0.30 nM) compared to AZ-23 (TrkB IC50 = 8 nM) .

- Therapeutic Utility : Cyclotraxin B is effective in neuropathic pain and anxiety models, whereas AZ-23’s broad kinase inhibition limits its specificity for CNS disorders .

This compound vs. Selitrectinib (LOXO-195)

This compound vs. ANA-12

- Selectivity : Both are TrkB antagonists, but ANA-12 exhibits off-target effects on NMDA receptors, whereas Cyclotraxin B maintains TrkB specificity .

- Efficacy : Cyclotraxin B reverses BDNF-induced hyperalgesia at lower doses (1–10 mg/kg) compared to ANA-12 .

Structural and Functional Analogs

This compound vs. Cyclotraxin A TFA

This compound vs. RGD-Containing Cyclic Peptides

- Target Specificity : Peptides like Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA target integrins for cell adhesion modulation, whereas Cyclotraxin B selectively modulates TrkB signaling .

Agonists vs. Antagonists

This compound vs. Gambogic Amide

- Mechanism : Gambogic amide is a TrkA agonist that activates downstream Akt/MAPK pathways, opposing Cyclotraxin B’s inhibitory role .

- Therapeutic Context : Gambogic amide promotes neuronal survival, while Cyclotraxin B mitigates BDNF-driven hyperalgesia and anxiety .

Key Comparative Data

Biological Activity

Cyclotraxin B acetate is a potent and selective antagonist of the TrkB receptor, which plays a crucial role in mediating the effects of brain-derived neurotrophic factor (BDNF) in the central nervous system. This compound has garnered attention for its potential therapeutic applications in neurodegenerative and psychiatric disorders. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions primarily as a TrkB receptor antagonist . It inhibits BDNF-induced TrkB activity with an impressive inhibitory concentration (IC50) of approximately 0.30 nM . Notably, cyclotraxin B does not interfere with BDNF binding to the TrkB receptor but rather alters the receptor's conformation, leading to inhibition of both BDNF-dependent and basal TrkB activities .

Key Mechanistic Insights:

- Non-competitive inhibition : Cyclotraxin B inhibits BDNF-induced TrkB activity through a non-competitive mechanism.

- Long-lasting effects : The half-life (t½) of cyclotraxin B in neuronal cultures is approximately 6 hours , indicating prolonged activity post-administration .

- Selectivity : Cyclotraxin B has been shown to selectively inhibit TrkB without affecting other neurotrophin receptors such as TrkA and TrkC .

Pharmacological Effects

This compound has been studied for various pharmacological effects that are significant in the context of neurological health:

- Neuroprotection : By inhibiting BDNF-induced neurotoxicity, cyclotraxin B may offer protective benefits against neuronal damage associated with various brain disorders.

- Anxiolytic Properties : Systemic administration in animal models has demonstrated anxiolytic-like effects without exhibiting antidepressant-like activity .

- Anti-allodynic Effects : Cyclotraxin B effectively prevents BDNF-induced cold allodynia in mouse models, suggesting its potential utility in treating neuropathic pain conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound, showcasing its potential applications in research and therapy.

Table 1: Summary of Key Studies on this compound

Q & A

Q. What experimental approaches are recommended to validate Cyclotraxin B acetate’s selectivity and potency as a TrkB antagonist?

To confirm selectivity, employ kinase activity profiling panels to compare its IC50 against TrkA, TrkC, and unrelated kinases (e.g., FGFR1, Flt3) . For potency, use BDNF-stimulated TrkB phosphorylation assays (e.g., Western blot or ELISA) in neuronal cell lines (e.g., SH-SY5Y). Include AZ-23 (a pan-Trk inhibitor) as a comparator to contextualize specificity . Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are critical to distinguish non-competitive inhibition mechanisms .

Q. How can researchers ensure reproducibility of this compound’s analgesic effects in preclinical models?

Standardize cold allodynia assays in mice using von Frey filaments or acetone drop tests, ensuring BDNF-induced pain models are validated . Control for batch variability in this compound by verifying purity (HPLC) and solubility (DMSO/PBS compatibility). Include positive controls (e.g., BDNF infusion without treatment) and measure plasma/brain concentrations via LC-MS to confirm blood-brain barrier penetration .

Q. What methodologies are appropriate to confirm this compound’s lack of interference with BDNF binding?

Use surface plasmon resonance (SPR) or radioligand binding assays (e.g., ¹²⁵I-BDNF competition binding) to quantify BDNF-TrkB binding kinetics in the presence of this compound. FRET-based conformational sensors can detect allosteric changes in TrkB structure without disrupting ligand-receptor interactions .

Advanced Research Questions

Q. How can structural studies resolve contradictions in this compound’s allosteric modulation of TrkB?

Employ cryo-EM or X-ray crystallography to compare TrkB conformations with and without this compound. Molecular dynamics simulations can predict binding pockets and allosteric pathways disrupted by the compound. Cross-validate findings with mutagenesis studies (e.g., TrkB extracellular loop 2 mutations) to identify critical residues for activity .

Q. What strategies address discrepancies between in vitro IC50 (nM) and in vivo dosing requirements for this compound?

Develop pharmacokinetic/pharmacodynamic (PK/PD) models using intravenous and intracerebroventricular administration in rodents to quantify brain bioavailability. Compare tissue distribution (e.g., microdialysis) and protein binding rates to adjust dosing regimens. Evaluate metabolite stability via mass spectrometry to rule out rapid degradation .

Q. How can researchers design experiments to investigate this compound’s dual anxiolytic and analgesic effects without confounding variables?

Use double-blind, crossover studies in murine models with separate cohorts for behavioral assays (e.g., elevated plus maze for anxiety vs. Hargreaves test for pain). Measure region-specific TrkB activity via brain slice electrophysiology or fosB immunohistochemistry to correlate behavioral outcomes with molecular targets .

Q. What integrative approaches reconcile this compound’s non-competitive inhibition with downstream signaling pathway analyses?

Combine phosphoproteomics (e.g., LC-MS/MS) with RNA-seq to map TrkB signaling cascades (e.g., MAPK/ERK, PI3K/Akt) in this compound-treated vs. BDNF-only conditions. Use dominant-negative TrkB constructs to isolate compound-specific effects from baseline signaling .

Methodological Guidelines

- Data Contradictions : When conflicting results arise (e.g., variable IC50 values across studies), verify assay conditions (e.g., cell type, BDNF concentration) and compound stability. Use standardized reference compounds (e.g., K252a for Trk inhibition) for cross-lab calibration .

- Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies, detailing sample sizes, randomization, and blinding. Share raw data (e.g., dose-response curves, PK profiles) via repositories like Figshare or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.